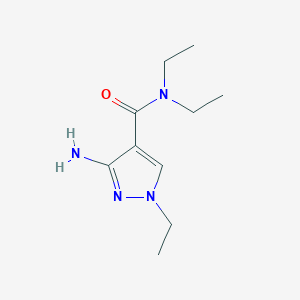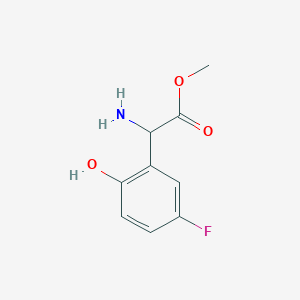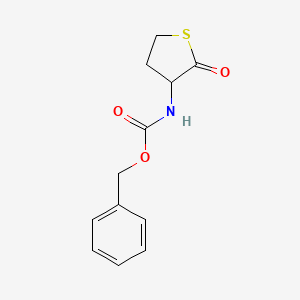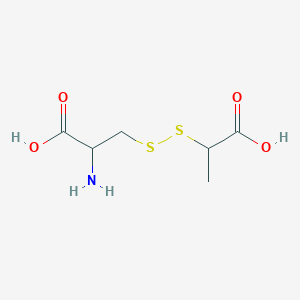![molecular formula C10H11ClF3N3 B11731522 [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H10F3N3·HCl and a molecular weight of 265.66 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an indazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of Methanamine Group: The methanamine group is attached through reductive amination reactions involving suitable amines and reducing agents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the trifluoroethyl group to ethyl or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethyl or other alkyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, making it valuable in biochemical studies.
Protein Labeling: It is used in labeling proteins for imaging and tracking purposes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and disease detection.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Pharmaceuticals: It is employed in the production of pharmaceutical compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The indazole core plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Comparación Con Compuestos Similares
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine: The non-hydrochloride form of the compound.
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanol: A similar compound with a methanol group instead of methanamine.
[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methylamine: A compound with a methylamine group instead of methanamine.
Uniqueness: The hydrochloride form of [1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine offers enhanced solubility and stability, making it more suitable for various applications in research and industry. The presence of the trifluoroethyl group also imparts unique electronic properties, enhancing its interaction with molecular targets .
Propiedades
Fórmula molecular |
C10H11ClF3N3 |
|---|---|
Peso molecular |
265.66 g/mol |
Nombre IUPAC |
[1-(2,2,2-trifluoroethyl)indazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-9-2-1-7(4-14)3-8(9)5-15-16;/h1-3,5H,4,6,14H2;1H |
Clave InChI |
DIUYEEHWYBKXAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)C=NN2CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)


![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)




![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
